

physicochemical properties of 3-Cyano-4-fluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylacetic acid

Cat. No.: B1362253

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An In-depth Technical Guide on the Physicochemical Properties of 3-Cyano-4-fluorophenylacetic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior, from its solubility and stability to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the core physicochemical properties of **3-Cyano-4-fluorophenylacetic acid** (CAS No. 519059-11-1), a compound of interest in medicinal chemistry and materials science.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Cyano-4-fluorophenylacetic acid**. This data, a combination of predicted and available experimental values, offers a quantitative snapshot of the compound's profile.

Property	Value	Data Type	Source
Molecular Formula	C ₉ H ₆ FNO ₂	-	[1]
Molecular Weight	179.15 g/mol	Calculated	[1]
pKa	4.05 ± 0.10	Predicted	[1]
Water Solubility	0.39 g/L (at 25 °C)	Experimental	[1]
LogP (XLogP3-AA)	1.2	Computed	[1]
Topological Polar Surface Area	61.1 Å ²	Computed	[1]
Hydrogen Bond Acceptor Count	4	Computed	[1]
Rotatable Bond Count	2	Computed	[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for verifying and expanding upon existing data. The following sections outline standard protocols for determining the key physicochemical properties of organic compounds like **3-Cyano-4-fluorophenylacetic acid**.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[2]

Methodology: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of the dry, finely powdered **3-Cyano-4-fluorophenylacetic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[3][4] The tube is tapped gently to ensure dense packing.[4]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

- **Approximate Determination:** A rapid heating rate (e.g., 10-20°C per minute) is used initially to determine an approximate melting range.[5] This helps to save time in subsequent, more precise measurements.
- **Precise Determination:** The apparatus is allowed to cool. A new sample is then heated slowly, with the temperature ramp set to about 2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[5]
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[4] The procedure is repeated to ensure consistency.

Solubility Determination

Solubility is a measure of how much solute can dissolve in a given solvent and is a critical factor for drug delivery and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]

Methodology: Shake-Flask Method

- **Solvent Selection:** A range of solvents with varying polarities should be tested, including water, ethanol, methanol, and non-polar solvents like hexane.[7] For acidic compounds, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions is also determined to understand ionization effects.[8][9]
- **Sample Preparation:** An excess amount of **3-Cyano-4-fluorophenylacetic acid** is added to a known volume of the chosen solvent in a sealed vial or flask.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

- Calculation: The solubility is expressed in units such as g/L or mol/L.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of a molecule's acidity. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (conjugate base) forms. This value is crucial for predicting a drug's absorption and distribution in the body.

Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of **3-Cyano-4-fluorophenylacetic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of titrant added. This generates a titration curve.
- pKa Determination: The pKa is determined from the inflection point of the resulting sigmoid curve.^[11] Specifically, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

Partition Coefficient (LogP) Determination

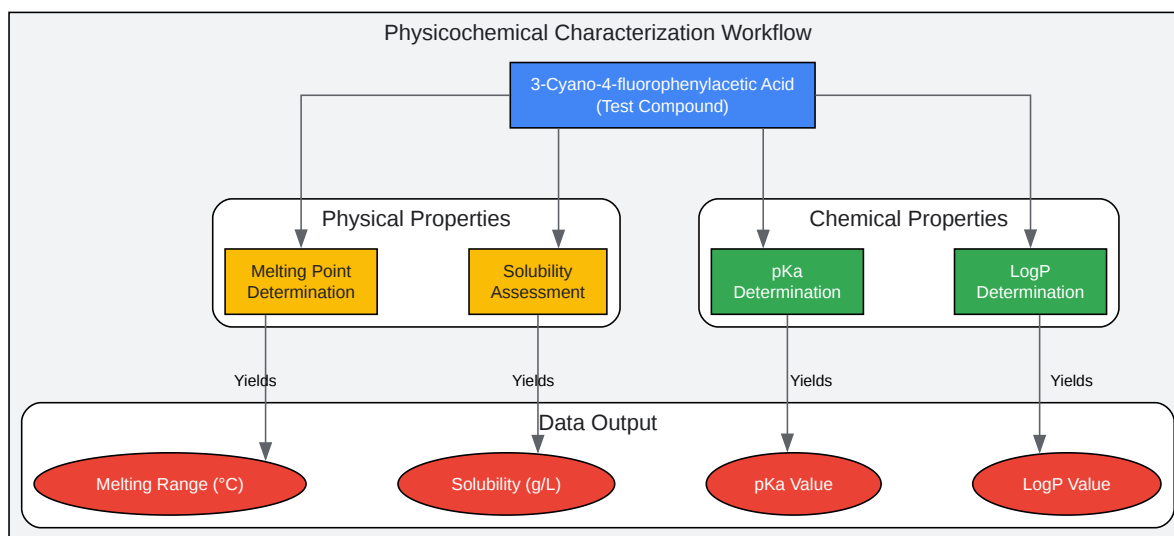
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water.^[12] The logarithm of this value, LogP, is a key measure of a molecule's lipophilicity (or hydrophobicity), which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of octan-1-ol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours.[\[13\]](#)
- Sample Introduction: A known amount of **3-Cyano-4-fluorophenylacetic acid** is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to facilitate the partitioning of the compound between the layers. The funnel is then left undisturbed to allow the layers to separate completely.[\[11\]](#)
- Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the octan-1-ol and aqueous layers is measured using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.[\[13\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[\[12\]](#) The LogP is then calculated as the base-10 logarithm of P.[\[14\]](#)

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound such as **3-Cyano-4-fluorophenylacetic acid**.



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Caption: Workflow for Physicochemical Property Determination.

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- To cite this document: BenchChem. [physicochemical properties of 3-Cyano-4-fluorophenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362253#physicochemical-properties-of-3-cyano-4-fluorophenylacetic-acid>]

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